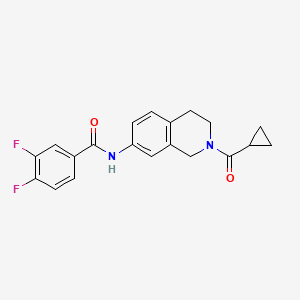
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its physical appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used may include X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It also includes understanding how the compound behaves under various conditions .科学的研究の応用
Synthetic Methodologies and Heterocyclic Compounds Synthesis
Research into synthetic methodologies involving similar compounds to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide has led to advancements in the efficient synthesis of heterocyclic compounds. For example, a study detailed an efficient procedure for the synthesis of 2-arylquinazolin-4(3H)-ones, highlighting the potential utility of similar compounds in the synthesis of quinazolinone derivatives, which are important in pharmaceutical research (Davoodnia, Allameh, Fakhari, & Tavakoli-Hoseini, 2010). Another example is the gold-catalyzed cascade cyclization of (azido)ynamides, demonstrating the versatility of similar frameworks in constructing complex heterocyclic structures (Tokimizu, Oishi, Fujii, & Ohno, 2014).
Potential in Medicinal Chemistry
The structural complexity and functional group versatility of compounds similar to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide suggest their potential in medicinal chemistry. For instance, the development of novel methodologies for the construction of axially chiral quinazolinones, as seen in palladium-catalyzed coupling-cyclization processes, underscores the significance of such compounds in the synthesis of biologically active molecules (Teng et al., 2021).
Advanced Functional Materials
The exploration of cyclopropane-fused tetrahydroquinolines, through innovative synthetic routes, points to the utility of such compounds in the development of advanced functional materials, potentially applicable in various fields including optoelectronics and pharmacophores (Wang, Shen, Xie, You, Zhao, & Yuan, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2/c21-17-6-4-14(10-18(17)22)19(25)23-16-5-3-12-7-8-24(11-15(12)9-16)20(26)13-1-2-13/h3-6,9-10,13H,1-2,7-8,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGYYMQJRHVKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


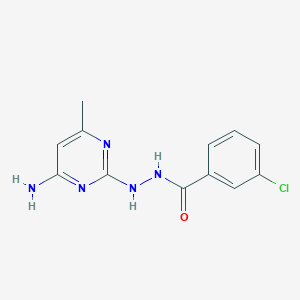

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2828882.png)
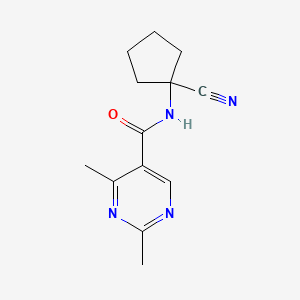

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2828887.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2828889.png)

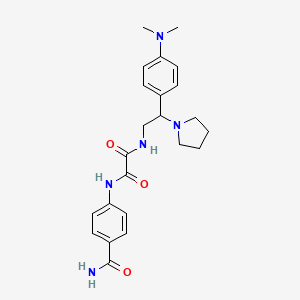

![4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2828895.png)
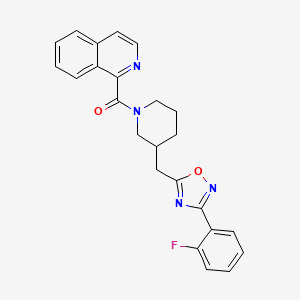
![1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol](/img/structure/B2828897.png)